H-Leu-Met-OH
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36077-39-1 |
|---|---|
Molecular Formula |
C11H22N2O3S |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H22N2O3S/c1-7(2)6-8(12)10(14)13-9(11(15)16)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16) |
InChI Key |
NTISAKGPIGTIJJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)[O-])[NH3+] |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)N |
Appearance |
Solid powder |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leucylmethionine; Leu-met; |
Origin of Product |
United States |
Synthetic Methodologies and Physicochemical Characterization of H Leu Met Oh
Established Chemical Synthesis of Leucine-Methionine Dipeptide
The conventional approach to synthesizing dipeptides like H-Leu-Met-OH primarily relies on solution-phase peptide synthesis techniques.
Conventional Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis involves the stepwise coupling of amino acids in a homogeneous solution. This method allows for synthesis on a larger scale compared to solid-phase methods, although it can be more labor-intensive due to the need for isolation and purification of intermediates after each coupling step. The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another is the central reaction. To control the direction of the peptide bond formation and prevent unwanted side reactions, protecting groups are employed.
Protecting Group Strategies and Coupling Chemistry
Effective peptide synthesis necessitates the use of protecting groups for the α-amino and carboxyl termini of the amino acids, as well as for any reactive functional groups present in the side chains. Common protecting groups for the α-amino group include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). wikipedia.orgontosight.ai The Boc group is acid-labile, meaning it can be removed by treatment with strong acids like trifluoroacetic acid. wikipedia.org The Fmoc group is base-labile and is typically removed using a weak base such as piperidine. advancedchemtech.com For the carboxyl group, benzyl (B1604629) (OBn) or methyl (OMe) esters are frequently used protecting groups.
The formation of the amide bond between the protected amino acids requires coupling agents to activate the carboxyl group. Various coupling reagents are utilized, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.orgadvancedchemtech.comnih.govindiamart.com Other effective coupling agents include aminium or phosphonium (B103445) based reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium). wikipedia.orgwikipedia.orgadvancedchemtech.comfishersci.co.uk These reagents facilitate the formation of an activated ester intermediate, which is then susceptible to nucleophilic attack by the free amino group of the second amino acid, leading to peptide bond formation.
A typical solution-phase synthesis of this compound might involve protecting the amino group of leucine (B10760876) and the carboxyl group of methionine, followed by coupling using a suitable reagent. After peptide bond formation, the protecting groups are selectively removed to yield the free dipeptide.
Emerging Synthetic Pathways for Leucine-Methionine Dipeptides
Beyond conventional methods, alternative synthetic strategies are being explored, including those inspired by prebiotic chemistry and chemo-enzymatic approaches.
Prebiotic Chemistry Inspired Synthesis of Amino Acid Peptides
Research into prebiotic chemistry seeks to understand how the building blocks of life, including amino acids and peptides, could have formed under early Earth conditions. While specific studies detailing the prebiotic synthesis of this compound are limited in the provided search results, the general principles involve the non-enzymatic polymerization of activated amino acids. These pathways often explore reactions in aqueous or semi-aqueous environments, potentially involving mineral surfaces or other catalysts. The formation of peptide bonds under such conditions faces challenges related to unfavorable thermodynamics and competing hydrolysis reactions.
Chemo-Enzymatic Synthesis Considerations for Dipeptides
Chemo-enzymatic synthesis combines chemical steps with enzymatic reactions. Enzymes, particularly proteases or peptidases, can be utilized for peptide bond formation (in reverse of their hydrolytic function) or for the selective deprotection of amino acids or peptides. This approach can offer advantages such as high specificity, milder reaction conditions, and reduced need for protecting groups compared to purely chemical synthesis. The application of chemo-enzymatic methods for synthesizing specific dipeptides like this compound would involve identifying or engineering enzymes capable of catalyzing the formation of the peptide bond between leucine and methionine. Research in this area focuses on optimizing enzyme activity and reaction conditions to favor synthesis over hydrolysis.
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
Confirming the structure and assessing the purity of synthesized this compound is crucial. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic methods provide detailed information about the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for confirming the presence and connectivity of atoms within the dipeptide. Mass Spectrometry (MS) provides the molecular weight and can be used to identify fragment ions, offering further structural confirmation and allowing for the detection of impurities. Infrared (IR) spectroscopy can provide information about the functional groups present, such as the amide bond, carboxyl, and amino groups.
Chromatographic techniques are essential for assessing the purity of the synthesized dipeptide and for separating it from reactants, reagents, and byproducts. High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing peptide purity, offering high resolution and sensitivity. acs.orgresearchgate.net Different stationary phases and mobile phases can be employed to optimize separation based on the properties of this compound and potential impurities. Gas Chromatography (GC) coupled with MS can also be used, particularly if the dipeptide can be derivatized to make it volatile.
Research findings often include spectroscopic data to confirm the successful synthesis of this compound. For example, mass spectrometry data would show a prominent peak corresponding to the molecular ion of this compound (m/z 263.1 for [M+H]⁺). Chromatographic analysis, such as an HPLC chromatogram, would demonstrate the purity by showing a single main peak for this compound and the absence or low levels of other peaks corresponding to impurities.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the characteristic functional groups present in a molecule. By measuring the vibrations of chemical bonds, an IR spectrum provides a molecular fingerprint that can confirm the presence of key structural features. For peptides like this compound, IR spectroscopy is used to identify the absorption bands associated with amide bonds, amino groups, carboxyl groups, and the side chains of the constituent amino acids. libretexts.orgacs.org
Typical IR spectra of peptides exhibit characteristic absorption bands. The amide I band, primarily due to the C=O stretching vibration of the peptide bond, is usually observed in the range of 1600-1700 cm⁻¹. The amide II band, arising from the bending vibration of the N-H bond and the stretching vibration of the C-N bond of the peptide linkage, typically appears in the range of 1500-1600 cm⁻¹. acs.org The presence of a free amino group (N-H stretches) would be expected in the region above 3000 cm⁻¹, while the carboxyl group (C=O stretch of the carboxylic acid) would also contribute to the carbonyl stretching region. libretexts.org Additionally, the C-H stretching vibrations from the aliphatic side chains of leucine and methionine, as well as the C-S stretch from the methionine side chain, would be present in the spectrum. libretexts.org While specific IR spectral data for this compound were not found in the search results, these characteristic peptide and amino acid functional group vibrations would be key features analyzed by IR spectroscopy to confirm the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds, including peptides. By analyzing the magnetic properties of atomic nuclei (commonly ¹H and ¹³C), NMR provides information about the connectivity of atoms and their local electronic environment. chemguide.co.ukchemistrysteps.com
For this compound, ¹H NMR spectroscopy would reveal distinct signals for the protons in the leucine and methionine residues, as well as those associated with the peptide bond, the terminal amino group, and the terminal carboxyl group. The chemical shifts, multiplicities (splitting patterns), and integration of these signals provide crucial information for confirming the dipeptide structure. For instance, the α-protons of the amino acids, protons in the aliphatic side chain of leucine (methyl and methylene (B1212753) groups), and protons in the methionine side chain (methylene and methylthio groups) would exhibit characteristic signals in specific regions of the ¹H NMR spectrum. chemistrysteps.commsu.edu The N-H protons of the amino and amide groups and the O-H proton of the carboxyl group are also detectable, although their signals can be broader and their chemical shifts can be influenced by factors such as solvent and concentration. chemistrysteps.commsu.edu
¹³C NMR spectroscopy provides complementary information by showing signals for each unique carbon atom in the molecule. The carbonyl carbons (amide and carboxylic acid), the α-carbons, and the carbons in the side chains of leucine and methionine would all give rise to distinct peaks in the ¹³C NMR spectrum, further confirming the structural assignment. msu.edu Although specific NMR spectral data for this compound were not available in the provided snippets, NMR is routinely used for the comprehensive structural characterization of synthetic peptides. mdpi.comnih.govacs.orgbrieflands.commq.edu.au
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass Spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and obtaining information about its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. citeab.comchemicalbook.com
For this compound, MS is used to confirm its molecular weight of 262.37 g/mol . nih.gov In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule ([M+H]⁺) is commonly observed, which would have a mass-to-charge ratio (m/z) of approximately 263. nih.gov Fragmentation of the peptide in MS/MS experiments can provide sequence information by cleaving the peptide bonds, generating characteristic fragment ions (e.g., b-ions and y-ions). While specific MS/HRMS data for this compound were not detailed in the search results, MS techniques are widely applied for verifying the molecular mass and confirming the identity of synthetic peptides. mdpi.comnih.govacs.orgbrieflands.commq.edu.aursc.org HRMS would be used to obtain a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental composition (C11H22N2O3S) and differentiation from other compounds with similar nominal masses.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Isomeric Separation
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is widely used in peptide chemistry for purity profiling and the separation of closely related impurities, including isomers. citeab.comnih.gov
Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis and purification of peptides like this compound. This technique separates compounds based on their hydrophobicity. By using a suitable stationary phase and a mobile phase gradient (typically a mixture of water and an organic solvent like acetonitrile, often with a small percentage of an acid), this compound can be separated from impurities, unreacted starting materials, and byproducts of the synthesis. mdpi.combrieflands.commq.edu.auresearchgate.net The purity of the synthesized peptide is determined by integrating the peak corresponding to this compound in the HPLC chromatogram and comparing its area to the total area of all peaks. HPLC can also be used to separate stereoisomers or other closely related impurities that might be present. While specific HPLC chromatograms or conditions for this compound were not provided in the search results, HPLC is a standard and critical technique for assessing the purity and homogeneity of the final product. citeab.comnih.gov
Optical Rotation and Chiroptical Spectroscopy for Stereochemical Purity
Optical rotation is a physical property that measures the ability of a chiral substance to rotate the plane of plane-polarized light. For peptides synthesized from naturally occurring L-amino acids like leucine and methionine, measuring the optical rotation is essential for confirming their stereochemical purity. Current time information in Merrimack County, US. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), can provide more detailed information about the stereochemistry and conformation of peptides. researchgate.net
This compound, being composed of chiral L-leucine and L-methionine, is expected to be optically active. The specific optical rotation ([α]) is a characteristic value for a pure chiral compound under defined conditions of temperature, wavelength of light, concentration, and solvent. saskoer.ca Comparing the measured optical rotation of a synthesized sample to the reported value for pure this compound (if available) helps confirm that the synthesis proceeded with the correct stereochemistry and that the product is free from significant amounts of diastereomers or racemized species. mdpi.comnih.govacs.orgmq.edu.au While specific optical rotation data for this compound were not found in the search results, optical rotation measurement is a standard practice in peptide synthesis to verify stereochemical integrity. mdpi.comnih.govacs.orgmq.edu.auCurrent time information in Merrimack County, US.
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis, specifically CHN analysis, is a quantitative technique used to determine the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For compounds containing sulfur, like this compound, sulfur analysis is also typically performed. This analysis provides empirical data to verify the elemental composition of the synthesized compound and confirm that it matches the theoretical percentages calculated from the molecular formula (C11H22N2O3S). Current time information in Merrimack County, US.
For this compound, the theoretical percentages of C, H, N, and S can be calculated from its molecular formula and atomic weights. Experimental elemental analysis results are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages indicates that the synthesized compound has the correct elemental composition and is free from significant inorganic impurities. mdpi.comnih.govacs.org While specific elemental analysis data for this compound were not presented in the search results, elemental analysis is a standard method for compositional verification of newly synthesized organic compounds, including peptides. mdpi.comnih.govacs.orgCurrent time information in Merrimack County, US.
Biochemical Functions and Non Human Biological Activities of Leucine Methionine Dipeptide
Enzymatic Interactions and Metabolic Processing of Leucine-Methionine Dipeptide
Dipeptides like H-Leu-Met-OH are subject to enzymatic hydrolysis by various peptidases in biological systems. This breakdown is a crucial step in the utilization of peptide-bound amino acids.
Susceptibility to Aminopeptidases and Other Proteolytic Enzymes
Aminopeptidases, particularly those belonging to the M1 and M17 families, are known to hydrolyze amino acid residues from the N-terminus of peptides and proteins tandfonline.comnih.govnih.gov. These enzymes often exhibit a preference for substrates with hydrophobic amino acids at the N-terminus, such as leucine (B10760876) and methionine tandfonline.complos.orgfrontiersin.org. Studies on aminopeptidases from various organisms, including Plasmodium falciparum and Mycobacterium tuberculosis, have shown maximal activity on substrates with hydrophobic N-terminal residues like leucine and methionine plos.orgfrontiersin.org. While direct studies on the susceptibility of this compound to specific aminopeptidases are limited in the provided search results, the known substrate preferences of these enzymes suggest that the N-terminal leucine residue of this compound would likely be a target for aminopeptidase (B13392206) activity.
Proteolytic enzymes present in locations such as the intestinal brush border and within cells can also process dipeptides core.ac.uknih.gov. Research on porcine small intestine brush border membrane vesicles indicates that dipeptide transfer can involve hydrolysis catalyzed by aminopeptidase N, followed by the transport of the resulting free amino acids core.ac.uk. However, studies in human intestine suggest that dipeptide disappearance in the gut lumen is primarily due to intact absorption rather than hydrolysis nih.gov.
Interestingly, the structure of a dipeptide can influence its resistance to hydrolysis by peptidases mdpi.com. Additionally, free amino acids, including leucine and methionine, have been shown to interact with dipeptide hydrolysis. For instance, leucine and methionine were observed to inhibit the activity of cytosolic glycyl-glycine hydrolase in studies involving mammalian intestine ias.ac.in.
Dipeptide Hydrolysis and Amino Acid Release Kinetics
The hydrolysis of dipeptides releases their constituent amino acids, which can then be utilized by the organism. The kinetics of this process depend on the specific peptidase involved and the structure of the dipeptide acs.org. While detailed kinetic parameters (e.g., Km, kcat) specifically for the hydrolysis of this compound by relevant enzymes are not extensively detailed in the provided results, studies on other dipeptides offer some context. For example, kinetic constants have been determined for the hydrolysis of various dipeptides by enzymes like Sco3058, a bacterial homologue to human renal dipeptidase nih.gov. These studies highlight that the identity of the full peptide, not solely the N-terminal residue, influences whether a peptide serves as a substrate and the efficiency of its cleavage acs.org.
The rate of amino acid release from dipeptides can differ. Studies on glycyl-L-leucine uptake by porcine intestinal brush border membrane vesicles showed that glycine (B1666218) and L-leucine were accumulated at different rates core.ac.uk. This suggests that the hydrolysis and subsequent transport of the individual amino acids may not be perfectly synchronized.
Cellular Uptake and Transport Mechanisms of Leucine-Methionine Dipeptide
The absorption and distribution of dipeptides in non-human systems involve specific cellular transport mechanisms. Peptide transporters play a significant role in moving dipeptides across biological membranes.
Characterization of Dipeptide Transporter Affinity (e.g., PepT2)
Mammals possess several peptide transporters, including PEPT1 (SLC15A1) and PEPT2 (SLC15A2), which are primarily responsible for the proton-coupled transport of di- and tripeptides mdpi.comnih.govmdpi.com. These transporters are found in the apical membranes of epithelial cells, with PEPT1 predominantly expressed in the small intestine and PEPT2 having high expression in the kidney and also found in other tissues nih.govmdpi.com.
PEPT2 is characterized as a high-affinity, low-capacity transporter for di- and tripeptides, operating via proton-substrate cotransport nih.govmdpi.comphysiology.org. Studies in bovine mammary epithelial cells have investigated the uptake of methionine-containing dipeptides, including methionyl-methionine (Met-Met), and suggest that PepT2 plays an important role in this process karger.comnih.gov. While direct affinity data for this compound with PepT2 is not provided, the transport of the isomeric Met-Leu is mentioned as competing with Met-Met uptake via PepT2 nih.gov. This suggests that this compound would also likely be a substrate for PepT2, potentially with an affinity influenced by its specific amino acid sequence and structure.
Research using Pept2 knockout mice has demonstrated the physiological importance of PEPT2 in renal dipeptide reabsorption, indicating that it is the main system for tubular reabsorption of peptide-bound amino acids nih.govphysiology.org.
Influence of Dipeptide Structure on Cellular Permeability
The chemical structure of a dipeptide significantly influences its cellular permeability and subsequent appearance in circulation and tissues mdpi.comresearchgate.net. Factors such as polarity and the position of specific amino acids within the dipeptide sequence can affect how readily it crosses cell membranes mdpi.comresearchgate.net.
Studies on the organ-specific distribution of dipeptides in mice indicate that the isomeric structure, including the position of amino acids at the N- or C-terminus, is important for their distribution patterns mdpi.com. This suggests that the arrangement of leucine and methionine in this compound (Leu-Met) versus its isomer methionyl-leucine (Met-Leu) could lead to differences in their uptake and distribution in various non-human tissues and organs.
Intracellular Signaling Modulation by Leucine-Methionine Dipeptide in Non-Human Systems
Amino acids and peptides are increasingly recognized not only as building blocks for proteins but also as signaling molecules that can modulate intracellular pathways nih.gov. Research in non-human systems suggests that leucine and methionine, individually and potentially as dipeptides, can influence key signaling cascades.
Studies in mammary epithelial cells from mice and dairy cows have demonstrated that methionine and leucine can promote mTOR expression and milk synthesis nih.govnih.govmdpi.com. Specifically, the dipeptide methionyl-methionine (Met-Met) has been shown to stimulate the expression of peptide transporters and activate the mTOR system in these cells, leading to enhanced milk protein synthesis nih.govmdpi.com. The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis nih.gov.
While direct evidence detailing the specific intracellular signaling pathways modulated solely by this compound in non-human systems is limited in the provided search results, the known signaling roles of its constituent amino acids and the observed effects of the isomeric Met-Met dipeptide suggest a potential for this compound to also influence intracellular signaling, particularly pathways related to protein metabolism and cellular growth in relevant non-human cell types. The mechanism might involve its transport into the cell and subsequent hydrolysis, releasing free leucine and methionine, or potentially through direct interaction with signaling molecules or pathways as an intact dipeptide.
Activation of Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Pathway
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and protein synthesis, integrating signals from nutrients, growth factors, and energy status. nih.govwikipedia.orgzotarellifilhoscientificworks.com Amino acids, particularly branched-chain amino acids like leucine and also methionine, are known to be potent activators of mTORC1 signaling. nih.govwikipedia.orgzotarellifilhoscientificworks.comcambridge.org Studies have indicated that leucine stimulates mTOR signaling by activating Rag GTPases, which in turn activate mTORC1 and promote the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.gov While much research has focused on individual amino acids, the dipeptide form of amino acids, including methionine-containing dipeptides, has also been shown to activate mTOR signaling pathways. researchgate.netnih.gov For instance, studies on bovine mammary epithelial cells (BMECs) have demonstrated that methionyl-methionine (Met-Met) dipeptide enhances cell proliferation and promotes protein synthesis by activating JAK2-STAT5 and mTOR signaling pathways. researchgate.net This suggests that dipeptides containing methionine, such as Leucine-Methionine, may also play a role in activating mTORC1, potentially through mechanisms involving peptide transporters like PepT2, which are responsible for dipeptide uptake in these cells. researchgate.netnih.govkarger.com
Regulation of Protein Synthesis and Degradation Pathways
Amino acids, including leucine and methionine, are fundamental substrates for protein synthesis. nepjol.infocambridge.orgwebmd.com Beyond their role as building blocks, they also act as signaling molecules that regulate the rates of protein synthesis and degradation. cambridge.orgsemanticscholar.organnualreviews.org Leucine, in particular, has been extensively studied for its ability to stimulate protein synthesis, especially in skeletal muscle, by activating the mTORC1 pathway. nih.govcambridge.orgresearchgate.netnih.govfrontiersin.orgnih.gov It is involved in initiating mRNA translation through the mTOR pathway. cambridge.orgnih.gov Some research also suggests that leucine may affect protein degradation pathways, potentially by downregulating systems like the ubiquitin-proteasome system or the autophagy-lysosomal system. semanticscholar.orgkarger.com Dipeptides containing methionine have been shown to be effective in promoting protein synthesis. For example, methionyl-methionine dipeptide increased β-casein synthesis in bovine mammary epithelial cells and αS1-casein production in lactating mice. karger.comnih.gov This indicates that Leucine-Methionine dipeptide may similarly influence protein synthesis and degradation pathways, contributing to cellular protein balance.
Impact on Cell Proliferation and Cell Cycle Progression
Amino acids and peptides can influence cell proliferation and regulate the cell cycle. researchgate.netagriculturejournals.cz Studies on bovine mammary epithelial cells have shown that methionyl-methionine dipeptide enhances cell viability and promotes cell cycle transition from the G1 phase to the S phase. researchgate.netkarger.com This effect was associated with increased expression of cyclin D1, a key regulator of cell cycle progression. researchgate.netkarger.com While specific research on Leucine-Methionine dipeptide's direct impact on cell proliferation and cell cycle is limited in the provided context, the known effects of its constituent amino acids and related dipeptides suggest a potential role in these processes. For instance, leucine uptake rates in some cells have been observed to be higher during the S+G2 phases of the cell cycle, coinciding with increased protein synthesis prior to cell division.
Investigating Physiological Roles of Leucine-Methionine Dipeptide in Animal Models
Effects on Mammary Gland Development and Lactogenesis
Studies in animal models, particularly mice and dairy cows, have investigated the effects of methionine and methionine-containing dipeptides on mammary gland development (mammogenesis) and milk production (lactogenesis). researchgate.netnih.govnih.govacs.org Research has shown that supplementation with methionine dipeptide, such as methionyl-methionine, can be more effective than free methionine in promoting mammogenesis and lactogenesis in pregnant mice. nih.govacs.org This was associated with increased mammary alveoli abundance and enhanced milk yield and protein production. nih.govnih.gov In dairy cows, supplementation with methionine dipeptide has been shown to improve lactation performance, increasing energy-corrected milk yield and milk protein yield and percentage. nih.gov These effects are thought to be partly mediated by the dipeptide's influence on mammary epithelial cell proliferation and protein synthesis, potentially through the activation of signaling pathways like JAK2-STAT5 and mTOR, and by influencing the expression of regulatory noncoding RNAs. researchgate.netnih.govacs.org While direct studies on Leucine-Methionine dipeptide in this context are not explicitly detailed in the provided information, the findings with methionyl-methionine suggest that other methionine-containing dipeptides could have similar beneficial effects on mammary gland function and lactogenesis.
Regulation of Muscle Protein Anabolism and Growth
Amino acids, particularly leucine, are well-established regulators of muscle protein anabolism and growth. researchgate.netnih.govfrontiersin.orgnih.govnih.gov Leucine stimulates muscle protein synthesis by activating the mTORC1 signaling pathway. nih.govresearchgate.netnih.govfrontiersin.org Studies in rats have demonstrated that increasing dietary leucine consumption can lead to a dose-dependent increase in muscle protein synthesis rates. nih.gov The anabolic effects of leucine on muscle are crucial for maintaining and increasing muscle mass. researchgate.netnih.gov While the provided information primarily focuses on the effects of free leucine and, in some cases, its metabolite HMB on muscle protein anabolism, the role of dipeptides in this process is also an area of interest. Although specific research on Leucine-Methionine dipeptide's direct impact on muscle protein anabolism and growth in animal models is not detailed here, the known anabolic properties of leucine and the potential for dipeptides to be transported and utilized by muscle cells suggest a possible influence. Further research would be needed to elucidate the specific effects of Leucine-Methionine dipeptide on muscle protein metabolism in animal models.
Potential Role in Antioxidant Defense Mechanisms
The constituent amino acids of Leucine-Methionine dipeptide, leucine and methionine, are recognized for their potential roles in antioxidant defense mechanisms. Amino acids such as methionine, cysteine, tryptophan, and tyrosine are confirmed to possess significant inhibition activity against lipid oxidation. nih.gov Methionine, in particular, is prone to oxidation to methionine sulfoxide (B87167) and contributes to free radical scavenging ability. semanticscholar.org Leucine, a hydrophobic amino acid, may enhance the solubility of peptides in the lipid phase, facilitating interactions with lipid-free radicals and thus increasing antioxidant activity. nih.govresearchgate.net The presence of leucine residues in peptide sequences has been reported to enhance scavenging activities. researchgate.netcsic.eskosfaj.org
While studies have investigated the antioxidant properties of various dipeptides and their constituent amino acids, direct research specifically detailing the antioxidant defense mechanisms of the Leucine-Methionine dipeptide (this compound) in non-human contexts is limited in the provided search results. However, the known antioxidant activities of its individual amino acid components suggest a potential for this compound to contribute to cellular defense against oxidative stress, particularly in lipid environments due to the hydrophobic nature of leucine and the sulfur-containing structure of methionine.
Implications in Non-Human Animal Metabolism and Nutrition
Amino acids and peptides play crucial roles in animal nutrition and metabolism. Essential amino acids, including leucine and methionine, must be supplied through the diet of monogastric animals as they cannot synthesize them in sufficient amounts. oregonstate.educationenvirocarelabs.com Dipeptides, such as Leucine-Methionine, can be incomplete breakdown products of protein digestion or protein catabolism. hmdb.cahmdb.ca Some dipeptides are known to have physiological or cell-signaling effects and can be absorbed and utilized by cells via peptide transporters. hmdb.cahmdb.cakarger.commdpi.com
Research in lactating dairy cows has explored the effects of supplementing diets with essential amino acids, including leucine and methionine, often in rumen-protected forms to ensure metabolic availability. Supplementation with a mixture of rumen-protected methionine, threonine, isoleucine, and leucine in low-protein diets improved the performance and nitrogen efficiency of dairy cows. mdpi.com This supplementation elevated venous methionine levels and showed a tendency to increase venous leucine levels. mdpi.com Studies on methionine dipeptide (Met-Met) have shown it can improve milk protein synthesis in bovine mammary epithelial cells and lactating mice, and enhance milking performance in dairy cows, suggesting that dipeptides can be effective sources of amino acids for protein synthesis in animals. karger.commdpi.comnih.gov While these studies focus on the individual amino acids or other dipeptides like Met-Met, they highlight the metabolic importance and potential nutritional benefits of providing amino acids and peptides in animal diets.
Advanced Analytical Methodologies for Leucine Methionine Dipeptide Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
LC-MS is a widely used technique for the separation and detection of peptides, offering high sensitivity and the ability to identify compounds based on their mass-to-charge ratio and fragmentation patterns. chromatographyonline.com
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Dipeptide Profiling and Quantification
UPLC-MS/MS is a powerful platform for the rapid and sensitive quantification and profiling of dipeptides. This technique combines the high-resolution separation capabilities of UPLC with the sensitive and selective detection of tandem mass spectrometry. Methods have been established using UPLC-MS/MS for the quantification of numerous dipeptides in various biological samples, including tissues and biofluids. researchgate.netnih.gov Derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag) can be employed to enhance sensitivity and improve chromatographic separation of dipeptides. nih.govacs.org Specific multiple reaction monitoring (MRM) transitions are optimized for each dipeptide, often targeting characteristic fragments for sensitive detection. nih.gov This approach allows for the identification and quantification of dipeptides, revealing organ-specific distribution patterns. researchgate.netnih.gov
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) for Hydrolysate Analysis
RP-LC-MS is commonly employed for the analysis of peptide hydrolysates. While challenging for the separation of underivatized amino acids due to their polarity, RP-LC-MS/MS, particularly with MRM detection, has been optimized for the quantification of derivatized dipeptides in complex biological matrices. csic.es This method is valuable for analyzing the peptide content resulting from protein hydrolysis. researchgate.netresearchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC) for Underivatized Dipeptide Analysis
HILIC is an effective chromatographic mode for the separation of polar compounds, including underivatized dipeptides and amino acids, which are poorly retained in reversed-phase chromatography. nih.govhalocolumns.com In HILIC, separation is based on partitioning between a high organic mobile phase and a water-enriched layer on a hydrophilic stationary phase. halocolumns.com This technique, coupled with MS/MS, allows for the sensitive and accurate determination of underivatized amino acids and small peptides in complex samples. nih.govresearchgate.net HILIC-UPLC-MS/MS methods have been developed for the simultaneous quantification of underivatized free amino acids and small peptides, demonstrating good linearity, limits of detection (LODs), and limits of quantification (LOQs). nih.gov While HILIC can sometimes present challenges with reproducibility and column equilibration times, it offers a valuable approach for analyzing polar analytes without the need for derivatization. researchgate.netnih.gov
Electrophoretic and Other Spectroscopic Approaches
Beyond chromatography, electrophoretic and spectroscopic methods provide alternative or complementary ways to analyze dipeptides, offering insights into separation based on charge and detailed structural information.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Dipeptide Separation
Capillary Electrophoresis (CE) separates analytes based on their charge-to-size ratio under an electric field, offering high separation efficiency and low sample volume requirements. chromatographyonline.com CE coupled with MS (CE-MS) is a powerful analytical platform for the separation and analysis of peptides, including dipeptides. mdpi.comacs.org CE-MS/MS has been utilized for peptide profiling and the quantification of structural isomers, which can be challenging to distinguish by MS alone. csic.esmdpi.comacs.org While CE can provide excellent separation, online preconcentration techniques may be necessary to improve detection limits when coupled with MS. researchgate.net CE-MS has shown advantages over LC-MS in certain cases, particularly for the detection of hydrophilic and acidic peptides. chromatographyonline.com
Vibrational Spectroscopic Characterization for Conformational Studies
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the conformational preferences of dipeptides. researchgate.netnih.govacs.orgacs.org Unlike NMR spectroscopy, which has a longer timescale, vibrational spectroscopy's shorter timescale allows for the study of short-lived conformational states. researchgate.netnih.govacs.org Specific vibrational parameters, such as the frequencies and intensities of amide bands (Amide I and Amide III) and skeletal vibrations, are sensitive to changes in backbone conformation. researchgate.netnih.govacs.orgacs.org These parameters can be correlated with dihedral angles, providing insights into the populations of different conformations like PII, beta, and alphaR. researchgate.netnih.govacs.orgacs.org Studies using vibrational spectroscopy have shown that conformational preferences vary among dipeptides and are similar to those in larger peptides and proteins. researchgate.netnih.govacs.orgacs.org
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
Derivatization is a common technique in peptide and amino acid analysis aimed at improving chromatographic separation, enhancing detection sensitivity, and increasing selectivity. For dipeptides like H-Leu-Met-OH, which may lack strong chromophores or ionizable groups suitable for direct detection by certain methods, derivatization introduces moieties that facilitate detection (e.g., UV, fluorescence, or mass spectrometry) and improve chromatographic behavior.
Pre-column derivatization is a widely used approach where the analyte reacts with a reagent before chromatographic separation. This method offers advantages such as allowing the use of reversed-phase HPLC for separating polar amino acids and peptides and enabling the separation of excess reagent and by-products from the derivatives google.com.
Several derivatization reagents have been successfully applied to amino acids and peptides, and some are relevant to the analysis of dipeptides containing leucine (B10760876) and methionine. For instance, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), also known under the brand name AccQ-Tag™, is a pre-column derivatization reagent that reacts with both primary and secondary amines waters.comnih.gov. This reagent has been used to label dipeptides, enhancing sensitivity and chromatographic separation for UPLC-MS/MS analysis nih.gov. The AQC labels primary and secondary amines and is widely used for amino acid analysis nih.gov. The derivatized dipeptides can be identified and quantified using UPLC-MS/MS, with each dipeptide represented by a specific multiple reaction monitoring (MRM) transition nih.gov.
Another derivatization strategy involves the use of phenyl isothiocyanate (PITC) as a pre-column derivatization reagent for HPLC analysis, typically coupled with UV detection google.com. This method has been applied to the analysis of amino acids and dipeptides in complex injections google.com. The PITC method involves reacting the amino acid or dipeptide with the reagent before separation on a reversed-phase column google.com.
For enhancing sensitivity in LC-MS analysis, ionization tags based on scaffolds like 2,4,6-triphenylpyridinium have been designed shimadzu-webapp.eu. These tags can enable highly sensitive analysis of peptides at the attomole level shimadzu-webapp.eu. The reaction of pyrylium (B1242799) salts, the precursors to these tags, is selective towards primary amines and can be used for derivatizing synthetic peptides shimadzu-webapp.eu. Derivatized peptides generate abundant protonated ions during fragmentation, which is useful for analysis using selective modes like MRM or precursor ion scans shimadzu-webapp.eu.
Derivatization can also be crucial for analyzing specific types of dipeptides, such as those containing cysteine, which are prone to oxidation d-nb.infonih.gov. Thiol-specific alkylating reagents like monobromobimane (B13751) (mBBr) can be used for derivatization to prevent chemical conversion through redox reactions during sample preparation, ensuring accurate quantitation d-nb.infonih.gov.
While the search results provide general strategies for dipeptide and amino acid derivatization, specific detailed protocols optimized solely for this compound were not extensively detailed. However, the principles and reagents discussed for dipeptides and amino acids containing leucine and methionine residues are directly applicable to developing derivatization strategies for this compound.
Method Validation and Quantitative Analytical Protocols for this compound
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate quantitative results. For the analysis of this compound, validation typically involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative analytical protocols for dipeptides like this compound often employ techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with sensitive detectors like UV-Vis, fluorescence, or increasingly, mass spectrometry (MS) or tandem mass spectrometry (MS/MS) nih.govd-nb.infonih.gov. LC-MS/MS is particularly powerful due to its high sensitivity and selectivity, allowing for the analysis of dipeptides in complex biological matrices nih.govnih.gov.
A validated LC-MS/MS method for the quantification of amino acids in mouse plasma, including leucine and methionine, highlights typical validation parameters. This method assessed linearity, accuracy, and precision nih.gov. Quality control (QC) solutions at different concentration levels (low, medium, and high) are used to evaluate the accuracy and precision of the method nih.gov. Stable-isotope-labeled internal standards, such as [13C, 15N]-labeled amino acids, are commonly used in quantitative MS-based methods to improve accuracy and compensate for matrix effects and variations during sample preparation and analysis nih.gov.
Method validation according to guidelines such as those from the International Conference on Harmonisation (ICH) is standard practice rsc.org. Parameters like linearity, LOD, and LOQ are determined rsc.org. Linearity is assessed by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the calibration curve rsc.org. LOD and LOQ are determined based on the signal-to-noise ratio rsc.orglcms.cz.
Precision is evaluated by assessing the repeatability (intra-day variation) and intermediate precision (inter-day variation or variation between different analysts or instruments) d-nb.inforsc.org. Accuracy is determined by analyzing samples with known concentrations of the analyte and calculating the percentage recovery researchgate.net.
For quantitative analysis of dipeptides, specific MRM transitions in LC-MS/MS are often used, providing high selectivity nih.gov. Each dipeptide is represented by a specific MRM, and wherever possible, a second qualifying fragment is included nih.gov. MS parameters are optimized for the specific derivatized dipeptides nih.gov.
While specific validation data solely for this compound was not found, the principles and procedures for validating methods for other dipeptides and amino acids containing leucine and methionine are directly applicable. For example, a validated UPLC method for determining amino acids in feed included the determination of repeatability, intermediate precision, recovery rates, and limit of detection for methionine researchgate.net.
Quantitative protocols involve careful sample preparation, which may include extraction and derivatization steps, followed by chromatographic separation and detection nih.govresearchgate.net. The concentration of the analyte is then determined by comparing the detector response to a calibration curve prepared using standards of known concentrations nih.govmdpi.com. The use of internal standards is highly recommended for accurate quantification, especially in complex matrices nih.govresearchgate.net.
Computational and Theoretical Investigations of Leucine Methionine Dipeptide
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior and explore the conformational landscape of molecules. For dipeptides, MD simulations can reveal the flexibility of the peptide backbone and side chains, identifying preferred conformations in different environments, such as in solution. Studies on various dipeptides, including those containing Leucine (B10760876) and Methionine, highlight the importance of conformational analysis in understanding their behavior. The accessible conformational space for amino acids is defined by the sterically allowed combinations of backbone (φ and ψ) and side chain (χ1…χn) dihedral angles. nih.gov While intrinsic conformational preferences, known as rotamers, exist, residues with longer side chains, like Leucine and Methionine, converge on slower timescales in MD simulations due to their increased accessible conformational space introduced by additional dihedral angles. nih.gov
While specific MD simulation data solely focused on the conformational analysis of H-Leu-Met-OH is not extensively detailed in the provided search results, general principles from dipeptide MD studies apply. These studies often involve capping the termini of amino acids to mimic their behavior within a peptide chain and simulating them in explicit solvent using various force fields to probe structural details and dynamic processes. researchgate.net Conformational analysis is considered a crucial step in molecular modeling, particularly for flexible molecules that can adopt numerous conformations by rotation around single bonds. researchgate.net Energy differences between these conformations underscore the significance of detailed conformational analysis when defining their activities. researchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules at an atomic level. For dipeptides like this compound, DFT can provide information on optimized geometries, vibrational spectra, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are indicative of chemical reactivity. ajol.inforesearchgate.net
DFT calculations have been applied to study the structural and spectral properties of cyclic dipeptides, including cyclo(L-Met-L-Met), by comparing theoretical and experimental vibrational spectra. researchgate.netmdpi.com These studies often involve obtaining theoretically possible stable conformers through conformational analysis followed by DFT calculations. researchgate.net The optimized geometry and wavenumbers are calculated using various functionals and basis sets. researchgate.net Analysis of molecular electrostatic potential maps and dipole moments can also be performed using DFT, providing insights into molecular reactive behavior and aqueous solubility. researchgate.netajol.inforesearchgate.net
While direct DFT studies specifically on the electronic structure and reactivity of linear this compound are not prominently featured in the search results, research on related dipeptides like Valyl-Methionine (Val-Met) and cyclic dipeptides containing Leucine or Methionine demonstrate the applicability of DFT in understanding their properties. researchgate.netresearchgate.net For instance, DFT calculations on Val-Trp dipeptide revealed differences in electronic structure between extended and folded conformations, showing redistribution of charges upon folding and its effect on the dipole moment. ajol.info
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when bound to a receptor and to estimate the binding affinity. For this compound, molecular docking could be used to explore its potential interactions with various biological targets, such as enzymes or receptors.
Although specific molecular docking studies involving this compound as a ligand are not explicitly detailed in the provided snippets, the search results highlight the application of molecular docking in studying peptide-receptor interactions. For example, molecular docking has been used to investigate the binding of novel Leu-Val based dipeptides with protein receptors, revealing significant binding affinities compared to standard drugs. frontiersin.org Docking studies often involve preparing the protein receptor and ligand structures, performing docking calculations using software, and analyzing the resulting binding poses and interaction patterns, including hydrogen bonds and apolar contacts. mdpi.commdpi.com
The relevance to this compound lies in the methodology; similar docking approaches could be applied to predict how this compound might interact with potential binding partners. Studies on other dipeptides interacting with enzymes like Dipeptidyl Peptidase-IV (DPP-IV) also illustrate the use of docking to identify key amino acid residues involved in hydrogen bonding and other interactions. nih.gov
Prebiotic Chemistry and Astrobiological Relevance of Leucine Methionine Dipeptide
Experimental Models for Dipeptide Formation under Early Earth Conditions
Forming peptide bonds in aqueous environments is thermodynamically unfavorable due to the release of a water molecule mdpi.comucl.ac.uk. Therefore, experimental models simulating early Earth conditions explore various mechanisms and environments that could have facilitated this process.
The Salt-Induced Peptide Formation (SIPF) reaction is one proposed mechanism for peptide formation under primordial Earth conditions. This reaction occurs in aqueous solutions with high concentrations of sodium chloride and in the presence of copper ions, typically at elevated temperatures (e.g., 85°C) researchgate.netresearchgate.net. Experiments using the SIPF reaction have shown the formation of di- and tripeptides from amino acids like leucine (B10760876) and methionine researchgate.netresearchgate.net. This suggests that environments with high salt concentrations and metal ions, potentially found in evaporating tidal pools or hydrothermal systems, could have been conducive to the formation of dipeptides like H-Leu-Met-OH researchgate.netresearchgate.netscielo.org.mx.
Another approach involves the use of activating agents or surfaces. For instance, trimetaphosphate (P3m), a plausible prebiotic compound, has been shown to promote the condensation of amino acids into dipeptides in aqueous solutions frontiersin.org. Mineral surfaces, such as clays, have also been proposed to play a catalytic role in prebiotic chemical evolution by providing surfaces for adsorption and facilitating condensation reactions mdpi.comresearchgate.net.
Furthermore, studies have explored the formation of dipeptides within fatty acid vesicles, which are considered models for early cell membranes nih.govrsc.org. These vesicles can provide a hydrophobic environment that might favor peptide bond formation and co-localize reactants nih.govrsc.org.
Research findings related to dipeptide formation under simulated prebiotic conditions often involve analyzing the reaction products using techniques like High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) to identify and quantify the formed peptides frontiersin.orgfrontiersin.org.
Role of this compound in the Chemical Evolution Leading to Life
Dipeptides like this compound could have played multiple roles in the chemical evolution towards life. As simple peptides, they represent an intermediate step between free amino acids and longer polypeptides or proteins royalsocietypublishing.orgresearchgate.net. The formation of such dipeptides increases the molecular complexity of the system, moving towards the macromolecules essential for life scielo.org.mx.
Beyond being structural units, dipeptides have been shown to exhibit catalytic properties nih.govmdpi.com. While specific catalytic functions of this compound in a prebiotic context require further investigation, the general potential of small peptides to catalyze reactions relevant to the origin of life, such as the formation of sugars or the condensation of activated monomers, has been demonstrated for other dipeptides like seryl-histidine nih.govmdpi.com. The presence of methionine, with its sulfur atom, could potentially lend unique catalytic or reactive properties to this compound in certain prebiotic scenarios.
The incorporation of amino acids like leucine and methionine into early peptides is also relevant to the evolution of the genetic code nih.govjove.com. These amino acids are part of the set of 20 canonical amino acids used by modern life, and understanding their prebiotic incorporation into peptides provides insights into how this set might have been selected nih.govjove.com.
Influence of Chirality and Stereoselectivity in Primordial Dipeptide Synthesis
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental characteristic of life, with proteins in extant organisms primarily composed of L-amino acids frontiersin.orgfrontiersin.orgresearchgate.net. The origin of this biological homochirality is a significant question in prebiotic chemistry frontiersin.orgfrontiersin.orgresearchgate.netastrobiology.com.
Studies on prebiotic peptide synthesis explore the extent to which reactions under early Earth conditions might have favored the formation of peptides from one enantiomer over the other researchgate.netfrontiersin.orgfrontiersin.orgmdpi.com. For instance, the SIPF reaction has shown a preference for the L-form of some amino acids in dipeptide formation, particularly those with aliphatic side chains like leucine researchgate.netresearchgate.net. This observed stereoselectivity in plausible prebiotic reactions could have contributed to the initial enrichment of L-amino acids, setting the stage for the homochirality observed in modern biological systems researchgate.netresearchgate.netastrobiology.com.
Experimental models investigating the influence of chirality often involve starting with racemic mixtures of amino acids (containing equal amounts of L and D enantiomers) and analyzing the chiral composition of the resulting dipeptides frontiersin.orgfrontiersin.org. Factors such as the presence of chiral catalysts (even simple ones like certain minerals or pre-existing chiral molecules) or physical processes could have influenced stereoselectivity in primordial dipeptide synthesis frontiersin.orgastrobiology.commdpi.com. While research on the specific stereoselectivity in the formation of this compound is ongoing, studies on other dipeptides containing leucine or methionine provide valuable insights into the potential for chiral selection during the prebiotic synthesis of this dipeptide researchgate.netfrontiersin.orgfrontiersin.org.
Future Research Directions and Translational Perspectives Non Clinical
Elucidating Novel Intracellular Signaling Pathways Involving H-Leu-Met-OH
This compound, as a dipeptide, is a product of protein breakdown. While many dipeptides are considered transient metabolic intermediates, some are known to possess physiological or cell-signaling capabilities. Research into the intracellular signaling pathways potentially involving this compound could draw upon existing knowledge of its constituent amino acids. Leucine (B10760876), for instance, is recognized as a signaling molecule capable of activating pathways such as the Target of Rapamycin (B549165) (TOR) pathway in mammals. nih.gov Methionine's cellular status is indirectly monitored via the SAMTOR protein, which interacts with S-adenosylmethionine (SAM), a key methionine metabolite, thereby influencing the mTORC1 pathway. mdpi.commit.edumdpi.com Furthermore, methionine itself can initiate complex metabolic cascades within cells, impacting critical processes like proliferation and survival. mdpi.comlife-science-alliance.org
Future research should aim to determine if this compound itself, or its metabolism, directly influences specific intracellular signaling cascades beyond simply providing its constituent amino acids. This could involve:
Investigating potential interactions of this compound with known amino acid sensing machinery or novel protein targets.
Utilizing techniques like phosphoproteomics or kinome profiling to identify signaling pathways activated or inhibited upon this compound exposure in various cell types.
Employing genetic or pharmacological approaches to dissect the downstream effects of this compound on cellular processes.
Data generated in this area would likely include:
Quantitative data on protein phosphorylation levels following this compound treatment.
Measurements of activity of key signaling proteins or complexes.
Transcriptomic or proteomic data revealing changes in gene or protein expression related to signaling pathways.
High-Throughput Screening for Undiscovered Dipeptide Interactions
The identification of novel interactions involving this compound could be significantly accelerated through the application of high-throughput screening (HTS) methodologies. While specific HTS data for this compound interactions are not widely reported, the feasibility of screening large libraries of dipeptides has been demonstrated in various contexts. For example, HTS using Biolog phenotype MicroArray technology has been successfully employed to investigate the utilization of hundreds of dipeptides by bacterial transporters. plos.orgnih.gov
Future HTS efforts could focus on:
Screening for this compound binding partners, such as receptors, enzymes, or other proteins, using techniques like protein microarrays or affinity-based methods.
Developing cell-based assays to screen for the effects of this compound on specific cellular responses or pathways in a high-throughput format.
Utilizing automated platforms and computational approaches, including machine learning, to predict and then validate potential interactions based on the structural properties of this compound and target molecules. rsc.orgresearchgate.net
Applying automated descriptors and high-throughput simulation methods to screen for the self-assembly properties or interactions of this compound with other molecules or surfaces. rsc.orgresearchgate.netrsc.org
Data generated from such screening efforts would include:
Binding affinities or interaction strengths between this compound and potential targets.
Cellular response data (e.g., changes in viability, protein expression, or signaling activity) across various conditions.
Computational predictions and validation data for molecular interactions or self-assembly behaviors.
Development of Advanced Analytical Techniques for Real-Time Monitoring In Vivo
Real-time monitoring of this compound levels and dynamics in living biological systems is crucial for understanding its physiological roles. Current analytical techniques for dipeptides primarily rely on mass spectrometry-based methods, such as LC-MS/MS and UPLC-MS/MS, which allow for sensitive detection and quantification in various biological matrices. researchgate.netnih.govresearchgate.netsci-hub.se These methods have shown the ability to separate and quantify numerous dipeptides, including structural isomers. researchgate.netnih.gov Advancements in MS-based assays have enabled the real-time, simultaneous detection of specific dipeptides in vivo, often coupled with techniques like microdialysis. elifesciences.org
Future research should focus on developing even more advanced techniques for real-time, in vivo monitoring of this compound, including:
Developing highly sensitive and specific biosensors for this compound that can be implanted or used non-invasively for continuous monitoring. Graphene-based biosensors, for example, are being explored for their high sensitivity in detecting molecular interactions involving peptides. acs.orgnii.ac.jpresearchgate.netmdpi.com
Improving spatial and temporal resolution of in vivo detection methods to track this compound distribution and metabolism in specific tissues or cellular compartments.
Integrating advanced separation techniques with high-resolution mass spectrometry for comprehensive and accurate quantification of this compound and its metabolites in complex biological environments. researchgate.net
Exploring in vivo protein footprinting techniques coupled with MS to study the interactions and conformational changes of proteins that may bind or be affected by this compound in living systems. acs.orgnih.gov
Data generated through these techniques would include:
Real-time concentration profiles of this compound in specific tissues or biofluids.
Spatial distribution maps of this compound within biological systems.
Kinetic data on this compound metabolism and turnover in vivo.
Bioengineering Applications for Modulating this compound Levels or Activity
Bioengineering approaches offer promising avenues for manipulating this compound levels or activity for various non-clinical applications. Metabolic engineering has been successfully applied to microorganisms for the biosynthesis of various dipeptides. mdpi.comamazon.comd-nb.info The rational design and engineering of enzyme systems, such as non-ribosomal peptide synthetases (NRPSs), can also facilitate dipeptide production. mdpi.com
Future bioengineering efforts related to this compound could involve:
Engineering microbial strains or cell lines for enhanced biosynthesis or degradation of this compound, potentially for industrial production or research purposes.
Developing enzyme-based systems to specifically cleave or synthesize this compound, building on the knowledge of peptidases that can hydrolyze dipeptides containing leucine or methionine residues. nih.govresearchgate.netwikipedia.orgresearchgate.net Leucyl aminopeptidases, for instance, can cleave N-terminal leucine or methionine. wikipedia.org Endopeptidase-24.11 can hydrolyze peptides at the Gly-Leu and Leu-Met bonds. researchgate.net
Exploring the use of this compound or its modified forms in cell culture media, similar to how other dipeptides are being investigated to improve cell growth and protein production in biopharmaceutical manufacturing. researchgate.net Understanding the uptake and metabolic fate of dipeptides in these systems, as studied using techniques like 13C labeling, is crucial for such applications. researchgate.net
Designing novel biomaterials or delivery systems that incorporate this compound or respond to its presence.
Data generated in this area would include:
Yields and efficiency of this compound biosynthesis in engineered systems.
Enzymatic activity and specificity data for enzymes involved in this compound metabolism.
Cell culture performance data when supplemented with this compound.
Characterization data for novel biomaterials incorporating this compound.
Comparative Dipeptideomics Studies Across Diverse Biological Organisms
Comparative dipeptideomics, the large-scale analysis and comparison of dipeptide profiles across different organisms, can provide valuable insights into the evolutionary conservation and functional diversity of dipeptides, including this compound. Studies have already demonstrated the utility of comparative analysis in understanding dipeptide distribution and preferences in protein structures across eukaryotes and prokaryotes. researchgate.net Dipeptide composition analysis is also a tool in comparing functional classes of peptides. researchgate.net
Future comparative dipeptideomics research involving this compound could entail:
Profiling this compound levels in a wide range of organisms, including bacteria, fungi, plants, and various animal species, using advanced MS-based techniques. nih.gov
Comparing the abundance and metabolic pathways of this compound in organisms under different physiological conditions or environmental stresses.
Investigating the presence and characteristics of enzymes involved in this compound metabolism across diverse species to understand evolutionary relationships and functional adaptations.
Correlating this compound profiles with genomic, transcriptomic, or proteomic data to identify potential links between dipeptide metabolism and other biological processes.
Data generated from comparative dipeptideomics studies would include:
Quantitative data on this compound concentrations in different organisms and tissues.
Comparative analysis of dipeptide profiles across various species or conditions.
Identification and characterization of enzymes and transporters related to this compound metabolism in different organisms.
Correlation data between dipeptide profiles and other omics datasets.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing H-Leu-Met-OH with high purity, and how can coupling efficiency be optimized?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc-protected leucine and methionine residues is the standard approach. Coupling efficiency can be monitored via the Kaiser test or ninhydrin assay to detect free amines. Post-synthesis, reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is recommended for purification. Confirm identity and purity using LC-MS (for molecular weight verification) and H/C NMR (for structural validation) .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be standardized?
- Methodological Answer :
- Purity : Use HPLC with UV detection at 214 nm (amide bond absorption).
- Identity : LC-MS (ESI or MALDI-TOF) to confirm molecular ion peaks.
- Structure : NMR spectroscopy (e.g., H NMR in DO or DMSO-d) to resolve leucine δ-methyl and methionine sulfhydryl proton signals.
- Standardize data by comparing retention times, mass spectra, and chemical shifts with literature values or authentic standards. Document solvent systems and instrument parameters for reproducibility .
Q. How should researchers assess the stability of this compound under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the dipeptide in buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Use mass spectrometry to identify degradation products (e.g., oxidation of methionine or hydrolysis of the peptide bond). For long-term storage, recommend lyophilization and storage at -20°C under argon to minimize oxidation .
Advanced Research Questions
Q. How can contradictory data on the enzymatic hydrolysis kinetics of this compound be resolved?
- Methodological Answer : Discrepancies may arise from differences in enzyme sources (e.g., trypsin vs. chymotrypsin), substrate concentrations, or assay conditions (pH, temperature). To resolve contradictions:
Replicate experiments using standardized protocols (e.g., fixed enzyme:substrate ratios).
Validate kinetic parameters (K, V) via Michaelis-Menten plots with triplicate measurements.
Compare results with literature using meta-analysis frameworks to identify confounding variables (e.g., ionic strength, presence of inhibitors) .
Q. What experimental design considerations are critical for studying this compound’s role in modulating enzyme activity?
- Methodological Answer :
- Hypothesis-Driven Design : Define whether the dipeptide acts as an inhibitor, substrate, or allosteric modulator.
- Controls : Include negative (no dipeptide) and positive (known modulator) controls.
- Assay Conditions : Optimize buffer composition (e.g., Tris-HCl vs. phosphate buffers) to avoid interference with methionine’s sulfur group.
- Data Collection : Use real-time spectrophotometry or fluorimetry to monitor enzymatic activity. Apply statistical models (e.g., ANOVA) to assess significance of observed effects .
Q. How can researchers leverage computational tools to predict this compound’s interactions with biological targets?
- Methodological Answer :
Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., peptide transporters or proteases). Validate docking poses with molecular dynamics simulations (e.g., GROMACS).
QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with experimental bioactivity data to predict pharmacokinetic properties.
Data Integration : Cross-reference predictions with experimental results (e.g., SPR binding assays) to refine models .
Methodological Best Practices
Q. What strategies ensure reproducibility in synthesizing and testing this compound across laboratories?
- Answer :
- Documentation : Provide detailed synthetic protocols, including resin type, coupling reagents (e.g., HBTU/HOBt), and deprotection steps.
- Data Sharing : Publish raw HPLC chromatograms, NMR spectra, and mass spectra in supplementary materials.
- Collaborative Validation : Use interlaboratory studies to compare yields, purity, and bioactivity data .
Q. How should researchers critically evaluate literature on this compound to address knowledge gaps?
- Answer :
- Source Assessment : Prioritize peer-reviewed journals over preprint repositories.
- Bias Identification : Scrutinize studies for conflicts of interest (e.g., commercial funding influencing stability data).
- Gap Analysis : Use systematic review tools (e.g., PRISMA) to map existing studies and identify under-researched areas (e.g., in vivo metabolic fate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
